Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate
Description
Properties
IUPAC Name |
ethyl 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-3-22-17(19)13-18(11-10-15-5-4-12-23-15)24(20,21)16-8-6-14(2)7-9-16/h4-9,12H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHGWROBURWBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic.
Mode of Action
Thiophene-based analogs are known to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Thiophene-based analogs are known to affect a variety of biochemical pathways, leading to their diverse biological effects.
Pharmacokinetics
It is known that the compound is a colorless liquid with a strong, distinctive odor, soluble in organic solvents such as alcohols, ethers, and ketones, but insoluble in water. These properties may influence its bioavailability.
Biological Activity
Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate, with the CAS number 102996-96-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse scientific literature.
- Molecular Formula : C17H21NO4S2
- Molecular Weight : 367.48 g/mol
- Structure : The compound features a thiophene ring, a sulfonamide group, and an ethyl acetate moiety, contributing to its biological activity.
Biological Activity
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
2. Antimicrobial Properties
This compound's structural components suggest potential antimicrobial activity. Sulfonamide derivatives are known for their antibacterial effects, particularly against Gram-positive bacteria. The presence of the thiophene ring may enhance this activity by interfering with bacterial metabolism or cell wall synthesis .
3. Anti-inflammatory Effects
Studies have shown that compounds containing sulfonamide groups can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of inflammatory mediators such as prostaglandins . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available thiophene derivatives and sulfonamide precursors. A notable synthetic route includes:
- Formation of Sulfonamide : Reacting 4-methylbenzenesulfonyl chloride with thiophene-based amines.
- Esterification : Following the formation of the sulfonamide, it is reacted with ethyl acetate under acidic conditions to yield the final product .
Case Studies
Several case studies highlight the biological activities associated with similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Research Findings and Trends
- Antibacterial Potential: While the target compound lacks direct bioactivity data, structurally related thiophene-ethyl sulfonamides in quinolone derivatives () showed broad-spectrum antibacterial activity, suggesting a scaffold worth exploring .
- Enzyme Inhibition : Analogues like 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetic acid were synthesized as dual inhibitors of 5-lipoxygenase and prostaglandin E2 synthase, indicating the scaffold’s versatility in targeting inflammatory pathways .
- Synthetic Accessibility : The discontinuation of the target compound () may reflect challenges in scale-up or optimization, whereas methyl/ethyl ester analogues (e.g., ) remain synthetically tractable .
Q & A
Q. What are the established synthetic routes for Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]-4-methylbenzenesulfonamido}acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with the preparation of intermediates such as sulfonamide precursors. For example, a related compound (Ethyl 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzenesulfonamido}phenyl)acetate) was synthesized via a three-step process: (1) sulfonylation of the amine group, (2) coupling with a thiophene-containing intermediate, and (3) esterification. Reaction optimization may involve adjusting catalysts (e.g., lithium hydroxide for hydrolysis) or solvent systems to improve yields (77% reported in one protocol) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- X-ray crystallography for resolving crystal packing and bond angles, as demonstrated for structurally similar sulfonamides .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs. For example:
- Enzyme inhibition studies : Test against targets like cyclooxygenase or lipoxygenase, given the sulfonamide group’s role in enzyme binding .
- Antimicrobial assays : Use broth microdilution methods (MIC/MBC) due to thiophene’s known bioactivity .
- Cytotoxicity screening : Employ cell lines (e.g., HeLa, MCF-7) with MTT assays to assess anticancer potential .
Advanced Research Questions
Q. How can conflicting reports on biological activity (e.g., variable IC₅₀ values) be systematically addressed?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).
- Impurity profiles : Re-evaluate synthesis (e.g., HPLC purity >98%) and confirm byproducts via LC-MS .
- Structural analogs : Compare activity of derivatives (e.g., replacing the thiophene with furan) to identify SAR trends .
Q. What computational methods are suitable for probing this compound’s mechanism of action?
- Molecular docking : Model interactions with enzymes (e.g., 5-lipoxygenase) using AutoDock Vina to predict binding affinities .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .
- MD simulations : Study solvation effects or membrane permeability over nanosecond timescales .
Q. What strategies can resolve challenges in scaling up synthesis while maintaining yield and purity?
- Catalyst screening : Transition from homogeneous (e.g., LiOH) to heterogeneous catalysts for easier separation.
- Flow chemistry : Optimize continuous synthesis to reduce side reactions, as demonstrated for similar esters .
- Green solvents : Replace DMF with Cyrene™ to improve sustainability without compromising yield .
Methodological Considerations
Q. How should researchers approach stability studies under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor via UV-Vis or LC-MS.
- Thermal stability : Use DSC/TGA to identify decomposition temperatures (>150°C typical for sulfonamides) .
- Light sensitivity : Store samples in amber vials if UV-Vis shows photodegradation peaks .
Q. What are best practices for validating target engagement in cellular models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
